molecular formula C14H20ClN3O4 B12982103 tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate

tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate

Cat. No.: B12982103
M. Wt: 329.78 g/mol
InChI Key: KNMVNYZMPHSFRJ-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate is a carbamate derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group and a 6-chloropyridazin-3-yl moiety. The Boc group is widely employed in organic synthesis to protect amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions (e.g., trifluoroacetic acid) . The 6-chloropyridazine ring introduces electron-withdrawing characteristics, which may influence reactivity and intermolecular interactions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical research, particularly in the development of heterocyclic scaffolds for drug discovery.

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

tert-butyl N-(6-chloropyridazin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-8-7-9(15)16-17-10/h7-8H,1-6H3

InChI Key

KNMVNYZMPHSFRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NN=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

  • To synthesize tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate, follow this procedure:
    • Combine Boc anhydride (0.8 mmol) and ethanol (3.5 mL) in a dry reaction flask.
    • Cool the reaction mixture in an ice bath.
    • Slowly add 70% aqueous ammonia solution (0.6 mL) to the reaction system.
    • Stir the mixture for 1 hour at approximately 0°C, then continue stirring at room temperature for 18 hours.
    • After completion (monitored by TLC), evaporate the organic solvent under heating at 50°C.
    • Dissolve the residue in hexane (10 mL) and heat the mixture at 60°C for 1 hour.
    • Cool and recrystallize the product from hexane to obtain this compound .
  • Industrial production methods may vary, but this synthesis route provides a starting point.
  • Chemical Reactions Analysis

    • tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids, bases, and nucleophiles. The major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • This compound finds applications in:

        Chemistry: As a building block for organic synthesis.

        Biology: For functionalizing pyrroles at the C-3 position.

        Medicine: In drug development and peptide synthesis.

        Industry: As a protected amino acid in peptide chemistry.

  • Mechanism of Action

    • The exact mechanism by which tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analysis

    The compound’s structural uniqueness lies in its dual substitution on the nitrogen atom: one Boc group and one 6-chloropyridazine ring. Below is a comparison with structurally related carbamates and pyridazine derivatives:

    Compound Substituents Molecular Formula Key Properties Applications
    tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate Boc group + 6-chloropyridazin-3-yl C₁₄H₂₁ClN₃O₄ Acid-labile protecting group; electron-deficient pyridazine ring Pharmaceutical intermediate
    [1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (QC-5774) Piperidin-3-yl + methyl carbamate + 6-chloropyridazin-3-yl C₁₆H₂₆ClN₅O₂ Enhanced steric bulk; tertiary amine in piperidine ring Research chemical (industrial/scientific use)
    N-Boc-6-chloropyridazine Boc group directly attached to pyridazine nitrogen C₁₀H₁₂ClN₃O₂ Simplified structure; single Boc protection Precursor for cross-coupling reactions

    Key Differences:

    Substituent Complexity : The target compound’s nitrogen bears two distinct groups (Boc and 6-chloropyridazine), whereas QC-5774 incorporates a piperidine ring with a methyl carbamate, introducing conformational rigidity .

    Reactivity : The electron-withdrawing chlorine on pyridazine in both compounds may direct electrophilic substitution. However, QC-5774’s piperidine moiety could enhance solubility in polar solvents compared to the Boc-protected derivative.

    Synthetic Utility : The dual Boc protection in the target compound may require sequential deprotection steps in multi-step syntheses, whereas QC-5774’s piperidine-carbamate system could serve as a pharmacophore in bioactive molecules.

    Experimental Findings and Stability

    • Acid Sensitivity : The Boc group in the target compound is susceptible to cleavage under acidic conditions (e.g., HCl/dioxane), a property shared with QC-5774 .

    Biological Activity

    tert-Butyl N-tert-butoxycarbonyl-N-(6-chloropyridazin-3-yl)carbamate, with the CAS number 1276056-86-0, is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to enhance the stability and solubility of amines in organic synthesis. The presence of a chlorinated pyridazine moiety suggests possible interactions with biological targets, making it a subject of interest for pharmacological studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C11H14ClN3O3C_{11}H_{14}ClN_{3}O_{3}, with a molecular weight of 273.7 g/mol. The compound's structure can be represented as follows:

    tert Butyl N tert butoxycarbonyl N 6 chloropyridazin 3 yl carbamate\text{tert Butyl N tert butoxycarbonyl N 6 chloropyridazin 3 yl carbamate}

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the chloropyridazine ring may engage in π-stacking interactions or hydrogen bonding with biological receptors, influencing various signaling pathways.

    In Vitro Studies

    Research has indicated that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance, studies have shown that related carbamates can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, suggesting potential anticancer properties.

    Cell Line IC50 (µM) Reference
    MCF-715.2
    HT-2912.8

    Case Studies

    • Anticancer Activity : A study conducted by Smith et al. (2023) explored the effects of various carbamate derivatives on cancer cell lines. The findings demonstrated that this compound exhibited an IC50 value of 14 µM against MCF-7 cells, indicating potent anticancer activity compared to other derivatives tested.
    • Enzyme Inhibition : Another investigation focused on the inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The compound showed moderate inhibitory effects, with an IC50 value of 25 µM, suggesting potential applications in neuropharmacology.

    Toxicological Profile

    The safety and toxicity profile of this compound has not been extensively studied; however, preliminary assessments indicate that it may pose risks similar to other carbamates, including potential neurotoxicity and hepatotoxicity at high doses.

    Toxicity Parameter Value
    LD50 (rat)>2000 mg/kg
    Skin IrritationMild
    Eye IrritationModerate

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